Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Mevalonate
CAS No.: 150-97-0
Cat. No.: VC21007474
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150-97-0 |
---|---|
Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | (3R)-3,5-dihydroxy-3-methylpentanoic acid |
Standard InChI | InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 |
Standard InChI Key | KJTLQQUUPVSXIM-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@@](CCO)(CC(=O)O)O |
SMILES | CC(CCO)(CC(=O)O)O |
Canonical SMILES | CC(CCO)(CC(=O)O)O |
Colorform | Oily liquid |
Melting Point | 24 - 27 °C |
Chemical Structure and Properties
Molecular Characteristics
Mevalonate has the molecular formula C₆H₁₁O₄ and a molecular weight of 147.149 g/mol . Its chemical name is (3R)-3,5-dihydroxy-3-methylpentanoate, indicating the presence of two hydroxyl groups and a carboxylate group in its structure . This arrangement of functional groups contributes to mevalonate's high solubility in water and polar organic solvents .
Structural Features
Mevalonate exists in equilibrium with its lactone form, known as mevalonolactone, which forms through internal condensation between the terminal alcohol and carboxylic acid functional groups . This equilibrium is significant for both the chemical behavior of mevalonate and its biological activity. The lactone form has therapeutic significance as it can correct statin-linked myopathy and limb girdle muscular disease caused by HMG-CoA reductase mutation .
Stereochemistry
Mevalonic acid is a chiral molecule, with the (3R)-enantiomer being the only biologically active form . This stereoselectivity is crucial for its function in biochemical pathways, as enzymes that utilize mevalonate as a substrate typically recognize only this specific enantiomer.
Biological Significance of Mevalonate
Role in Cellular Metabolism
Mevalonate serves as a principal precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids essential for cellular function . As the primary precursor of isopentenyl pyrophosphate (IPP), mevalonate forms the basis for all terpenoids, a diverse class of naturally occurring organic compounds .
Contribution to Essential Biomolecules
The mevalonate pathway synthesizes both sterol isoprenoids, such as cholesterol, and non-sterol isoprenoids, including dolichol, heme-A, isopentenyl tRNA, and ubiquinone . These molecules play critical roles in multiple cellular processes, including membrane integrity, protein modification, and electron transport .
Evolutionary Conservation
The mevalonate pathway represents one of the most evolutionarily conserved metabolic networks, underscoring its fundamental importance to cellular life. The pathway's products are essential across diverse species, from bacteria to humans, though with variations in regulation and end products.
The Mevalonate Pathway
Pathway Overview
The mevalonate pathway is a metabolic sequence that begins with acetyl-CoA and proceeds through multiple enzymatic steps to produce essential isoprenoids and sterols . This pathway is particularly important for cholesterol synthesis but also generates numerous other vital metabolites .
Key Enzymatic Steps
The pathway begins with the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from three molecules of acetyl-CoA. This process occurs in two steps: first, a condensation reaction forms acetoacetyl-CoA through acetoacetyl-CoA thiolase, followed by a second condensation between acetoacetyl-CoA and a third acetyl-CoA molecule, catalyzed by HMG-CoA synthase .
In the second step, HMG-CoA is reduced to mevalonic acid by NADPH, a reaction catalyzed by the HMG-CoA reductase (HMGR) enzyme. HMGR represents the rate-limiting enzyme for the mevalonate pathway and is subject to intricate regulatory mechanisms .
The third key enzyme, mevalonate kinase (MVK), converts mevalonic acid into mevalonate-5-phosphate using ATP as a phosphate donor and energy source. This enzyme is regulated at both transcriptional and feedback levels, with inhibition from downstream metabolites such as geranylgeranyl pyrophosphate and farnesyl pyrophosphate .
Regulation Mechanisms
The mevalonate pathway is subject to sophisticated regulation to ensure appropriate production of cholesterol and other isoprenoids. Regulation occurs through multiple mechanisms, including transcriptional control, enzyme modification, and feedback inhibition by pathway products . For instance, sterol regulatory element-binding proteins (SREBPs) increase MVK transcription upon cholesterol shortage, while pathway intermediates provide feedback inhibition .
Mevalonate Pathway Intermediates and Products
Isoprenoids and Their Functions
Isoprenoids derived from the mevalonate pathway serve various essential cellular functions. These include protein prenylation, a post-translational modification of small GTPases such as Rho family proteins . This process is critical for proper protein localization and function, affecting cell signaling, cell cycle progression, and cytoskeletal organization.
Regulatory Role of Pathway Intermediates
Research has demonstrated that mevalonate pathway intermediates, particularly farnesyl diphosphate and geranylgeranyl diphosphate, function as regulatory molecules in cellular processes . These intermediates can modulate inflammatory responses, as evidenced by studies showing that they reduce endometrial cellular inflammatory responses to lipopolysaccharide (LPS) .
Clinical and Therapeutic Implications
Mevalonate Pathway Disorders
Inherited deficiencies in mevalonate pathway enzymes can lead to significant clinical disorders. Particularly noteworthy are two auto-inflammatory disorders resulting from inherited deficiency of mevalonate kinase, the first committed enzyme of the mevalonate pathway . These disorders highlight the critical importance of proper pathway function for normal physiology.
Emerging Research Areas
Recent studies have revealed that manipulation of the mevalonate pathway can impact innate immunity within tissues like the endometrium . This finding suggests potential therapeutic applications for inflammatory conditions. Additionally, there is growing evidence that the mevalonate pathway may be implicated in the pathogenesis of hepatocellular carcinoma (HCC) and other cancers .
Mevalonate Pathway Inhibitors
Statins: Mechanism and Effects
Statins represent the most well-known class of mevalonate pathway inhibitors. They function as competitive inhibitors of HMG-CoA reductase, binding to a portion of the HMG-CoA binding site and blocking substrate access to the enzyme's active site . This inhibition effectively reduces mevalonate production and subsequently decreases cholesterol synthesis.
Beyond their cholesterol-lowering properties, statins have shown potential anti-tumor effects. Clinical studies indicate that statins may reduce the risk of HCC and demonstrate anti-tumor effects on HCC cells in in vitro and animal studies . The anti-tumor effects might be mediated through the regulation of protein modification in the mevalonate pathway .
Other Pathway Inhibitors
Research has investigated various inhibitors targeting different enzymes in the mevalonate pathway. These include:
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Bisphosphonates: Target farnesyl diphosphate synthase (FDPS)
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Squalene synthase inhibitors: Target farnesyl-diphosphate farnesyl transferase (FDFT1 or squalene synthase)
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Small interfering RNA (siRNA): Used to target specific enzymes like HMGCR or FDFT1
Studies have shown that inhibition of FDFT1, rather than HMGCR or FDPS, more effectively reduced inflammatory responses to pathogenic bacteria and LPS in endometrial cells . This suggests that targeting specific points in the pathway may offer distinct therapeutic benefits.
Recent Research Findings
Mevalonate Pathway in Cancer
The mevalonate pathway has gained significant attention in cancer research. Increasing preclinical and epidemiological studies support an inverse association between statin use and cancer-specific mortality rates . This beneficial effect has been observed in various cancer types, including osteosarcoma/chondrosarcoma, prostate, colon, breast, liver, pancreas, ovarian, esophageal, lung, and hematological malignancies .
Isoprenoids as Regulatory Molecules
Treatment with isoprenoid mevalonate pathway-intermediates, specifically farnesyl diphosphate and geranylgeranyl diphosphate, reduced endometrial cellular inflammatory responses to LPS . This finding suggests that these intermediates function as regulatory molecules in the inflammatory process, offering potential new therapeutic strategies.
Future Directions and Challenges
Targeted Approaches
Emerging research suggests that targeting specific enzymes within the mevalonate pathway may provide more precise therapeutic effects with fewer side effects. For example, inhibiting FDFT1 rather than HMGCR might offer anti-inflammatory benefits without significantly affecting cholesterol synthesis . Such targeted approaches could represent the future of mevalonate pathway-based therapies.
Combination Therapies
Combining mevalonate pathway inhibitors with other therapeutic agents may enhance efficacy while reducing required doses and side effects. This approach could be particularly valuable in cancer treatment, where pathway inhibition might sensitize tumor cells to conventional therapies.
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